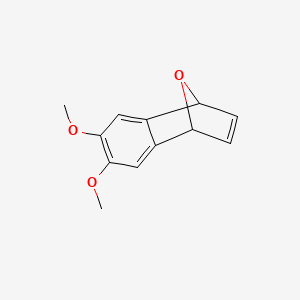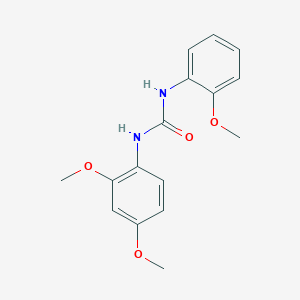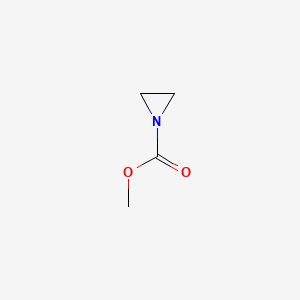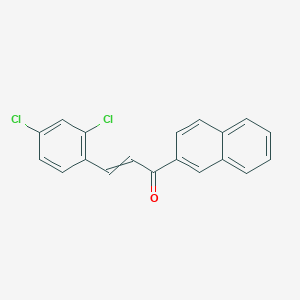![molecular formula C13H24O B11953492 1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether CAS No. 1134328-24-7](/img/structure/B11953492.png)
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry. Its molecular formula is C13H22O, and it is known for its stability and reactivity under specific conditions.
準備方法
The synthesis of 1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether involves several steps:
Synthetic Routes: The primary synthetic route involves the reaction of 1,6-dimethylbicyclo[4.1.0]hept-7-yl methanol with ethyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions to ensure complete conversion.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation. The temperature is maintained at around 80-100°C for several hours.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium on carbon can also be employed to facilitate the reaction.
化学反応の分析
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated ethers.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted ethers.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The reactions are usually carried out under controlled temperatures and inert atmospheres.
Major Products: The major products formed include ketones, carboxylic acids, and substituted ethers, depending on the type of reaction and conditions used.
科学的研究の応用
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, it is used to study the effects of bicyclic compounds on cellular processes. Its stability and reactivity make it suitable for various biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a scaffold for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of 1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to changes in cellular processes. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of target proteins.
Pathways Involved: The pathways involved include signal transduction pathways, where the compound acts as a modulator of enzyme activity. It can also influence gene expression by interacting with transcription factors.
類似化合物との比較
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,6-dimethylbicyclo[4.1.0]hept-3-ene and 1,6-dimethylbicyclo[4.1.0]hept-4-en-3-ol share similar structural features.
Uniqueness: The uniqueness of this compound lies in its ether linkage, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs.
特性
CAS番号 |
1134328-24-7 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
7-(1-ethoxyethyl)-1,6-dimethylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H24O/c1-5-14-10(2)11-12(3)8-6-7-9-13(11,12)4/h10-11H,5-9H2,1-4H3 |
InChIキー |
YFVNZQFNMOENJU-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)C1C2(C1(CCCC2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)


![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)


![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)

